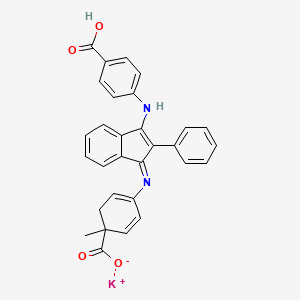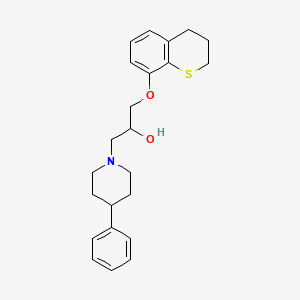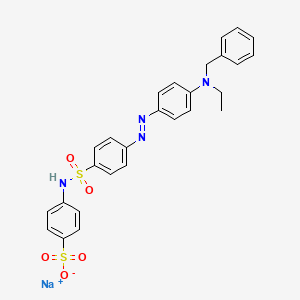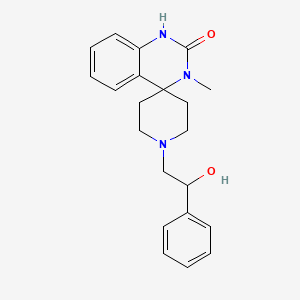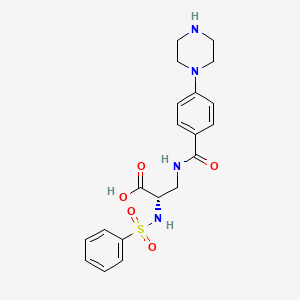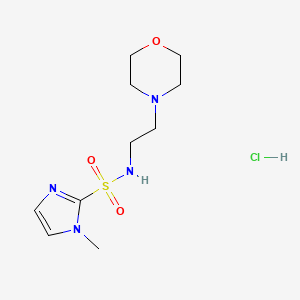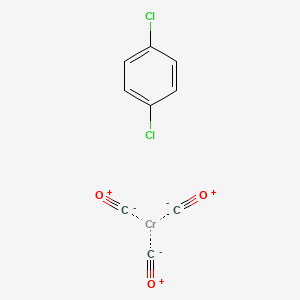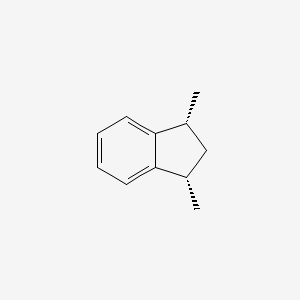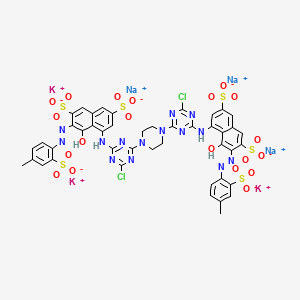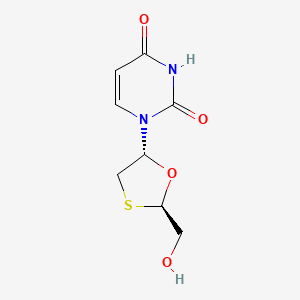
Propoxate, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propoxate, ®-, typically involves the reaction of 1-phenyl-ethylamine with propoxycarbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of Propoxate, ®-, involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired stereochemistry and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propoxate, ®-, undergoes various chemical reactions, including:
Oxidation: Propoxate, ®-, can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert Propoxate, ®-, into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the propoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Propoxate, ®-, has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on neurotransmitter receptors.
Medicine: Investigated as a potential anesthetic agent for use in various medical procedures.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
Propoxate, ®-, exerts its anesthetic effects by acting as a positive allosteric modulator on the γ-aminobutyric acid type A (GABAA) receptor. This enhances the effect of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), leading to sedation and anesthesia. The compound is rapidly metabolized by hepatic esterases into an inactive carboxylic acid .
Comparison with Similar Compounds
Similar Compounds
Etomidate: Another imidazole-based anesthetic with similar properties.
Metomidate: Structurally similar and used for similar applications.
Propofol: A widely used intravenous anesthetic with a different mechanism of action.
Uniqueness
Propoxate, ®-, stands out due to its high potency and rapid onset of action. It is particularly effective in cold-blooded vertebrates and has a favorable safety profile compared to other anesthetics .
Properties
CAS No. |
61045-93-0 |
|---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
propyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-3-9-19-15(18)14-10-16-11-17(14)12(2)13-7-5-4-6-8-13/h4-8,10-12H,3,9H2,1-2H3/t12-/m1/s1 |
InChI Key |
LKGPZAQFNYKISK-GFCCVEGCSA-N |
Isomeric SMILES |
CCCOC(=O)C1=CN=CN1[C@H](C)C2=CC=CC=C2 |
Canonical SMILES |
CCCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


